

Applications of Dioleoyl-Based Lipids in Drug Delivery Research: Application Notes and Protocols

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Compound of Interest

Compound Name: **1,2-Dioleoyl-3-caprin**

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For the attention of: Researchers, scientists, and drug development professionals.

Initial searches for "**1,2-Dioleoyl-3-caprin**" in drug delivery research yielded limited specific applications. However, to provide a comprehensive and valuable resource, this document focuses on structurally related and extensively documented 1,2-dioleoyl lipids that are pivotal in modern drug delivery systems. These include the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), the neutral fusogenic lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and the anionic lipid 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA). These lipids are fundamental components of liposomes and lipid nanoparticles (LNPs) for the delivery of a wide range of therapeutics, from small molecules to nucleic acids.

Application Notes

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP): A Workhorse for Nucleic Acid Delivery

DOTAP is a widely utilized cationic lipid in non-viral gene delivery systems.^[1] Its primary role stems from the positively charged trimethylammonium headgroup, which facilitates the electrostatic complexation with negatively charged nucleic acids like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).^{[2][3]} This complexation, forming lipoplexes, protects the nucleic acids from degradation by nucleases and facilitates their cellular uptake.^[3]

DOTAP-based formulations are often combined with helper lipids, such as DOPE or cholesterol, to enhance transfection efficiency and stability.^{[3][4]} The ratio of DOTAP to helper lipids is a critical parameter that influences the physicochemical properties and biological activity of the resulting nanoparticles.^[5] For instance, an optimized DOTAP:cholesterol molar ratio of 1:3 has been shown to yield high mRNA transfection efficiency.^[3] PEGylation (the addition of polyethylene glycol) of DOTAP-containing nanoparticles can improve their stability but may decrease transfection efficiency.^[3]

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): The Key to Endosomal Escape

DOPE is a neutral "helper" lipid renowned for its fusogenic properties, which are crucial for the intracellular delivery of therapeutic payloads.^[5] While not forming stable bilayers on its own, when incorporated into liposomes, DOPE can undergo a phase transition from a lamellar to an inverted hexagonal (HII) phase in the acidic environment of the endosome.^[6] This structural change disrupts the endosomal membrane, facilitating the release of the encapsulated cargo into the cytoplasm, a critical step for the efficacy of many drugs, especially nucleic acids.^[6]

The combination of DOTAP and DOPE is a classic formulation for gene transfection, where DOTAP provides the positive charge for nucleic acid binding and cellular uptake, and DOPE mediates the endosomal escape.^[5] The ratio of DOTAP to DOPE is a key determinant of transfection efficiency.^[5]

1,2-dioleoyl-sn-glycero-3-phosphate (DOPA): An Anionic Lipid for Targeted Delivery

DOPA is an anionic phospholipid that can be used to prepare liposomes and other nanoparticles.^{[7][8]} Its negatively charged phosphate headgroup can be exploited for specific targeting applications. For instance, the phosphate group exhibits a strong affinity for hydroxyapatite, the main inorganic component of bone.^[9] This property makes DOPA-based liposomes promising carriers for targeted drug delivery to bone tissue, for example, in the treatment of multiple myeloma.^[9]

Furthermore, DOPA can be used in the formation of calcium phosphate nanoparticles, where it can act as a stabilizing agent and a component of an asymmetric lipid bilayer coating for siRNA delivery.^{[10][11]}

Quantitative Data Summary

The following tables summarize key quantitative data for drug delivery systems formulated with DOTAP, DOPE, and DOPA.

Table 1: Physicochemical Properties of DOTAP-Based Nanoparticles

Formulation Components (Molar Ratio)	Particle Size (nm)	Zeta Potential (mV)	Application	Reference
DOTAP, DOPE, Cholesterol	~150	~+30	Gene Delivery (pDNA)	[4]
DOTAP:Cholesterol (1:3)	Not Specified	Not Specified	mRNA Delivery	[3]
DOTAP	Not Specified	Not Specified	Gene Transfection	[1]

Table 2: Physicochemical Properties and Drug Loading of DOPE-Containing Liposomes

Formulation Component	Drug	Particle Size (nm)	Encapsulation Efficiency (%)	Application	Reference
Egg PC:Cholesterol:Stearylamine (6:3:1)	Dopamine	200	40	Parkinson's Disease Therapy	[12]

Table 3: Physicochemical Properties and Drug Loading of DOPA-Based Liposomes

| Formulation Components | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Entrapment Efficiency (%) | Application | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | DOPA-based with alendronate and transferrin | Paclitaxel | 118.8 ± 4.8 | -46.9 ± 6.8 | ~80 | Multiple Myeloma Therapy | [9] |

Experimental Protocols

Protocol 1: Preparation of DOTAP/DOPE Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing cationic liposomes for nucleic acid delivery.

Materials:

- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

- Lipid Film Formation:
 - Dissolve DOTAP and DOPE in chloroform at the desired molar ratio (e.g., 1:1) in a round-bottom flask.
 - Attach the flask to a rotary evaporator.
 - Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 37°C). A thin, uniform lipid film will form on the inner surface of the flask.

- Further dry the film under a stream of nitrogen or in a vacuum desiccator to remove residual solvent.
- Hydration:
 - Add the desired volume of pre-warmed PBS to the flask containing the lipid film.
 - Hydrate the film by gentle rotation or vortexing for 30-60 minutes at a temperature above the lipid transition temperature. This will form a milky suspension of multilamellar vesicles (MLVs).
- Extrusion (Sizing):
 - To obtain unilamellar vesicles (ULVs) with a uniform size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Perform 10-20 passes through the extruder to ensure a homogenous liposome population.
- Storage:
 - Store the prepared liposomes at 4°C.

Protocol 2: Preparation of DOPA-based Paclitaxel-Loaded Liposomes

This protocol is adapted from a study on bone-targeted drug delivery.[\[9\]](#)

Materials:

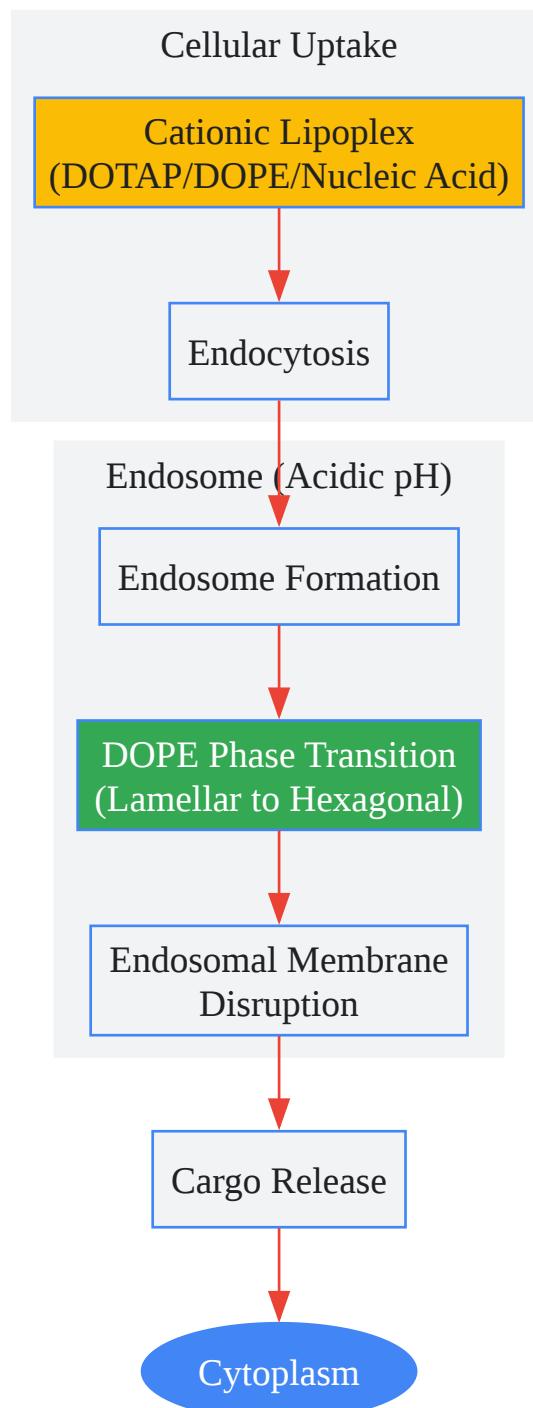
- 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA)
- Other lipids as required by the specific formulation (e.g., cholesterol)
- Paclitaxel
- Chloroform/Methanol mixture

- Hydration buffer (e.g., HEPES-buffered saline)
- Probe sonicator

Procedure:

- Lipid Film Formation:
 - Dissolve DOPA, other lipids, and paclitaxel in a chloroform/methanol mixture in a round-bottom flask.
 - Remove the organic solvents using a rotary evaporator to form a thin lipid-drug film.
 - Dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydration and Sonication:
 - Hydrate the lipid film with the hydration buffer by vortexing.
 - Sonicate the resulting suspension using a probe sonicator to form small unilamellar vesicles.
- Purification:
 - Remove unencapsulated paclitaxel by methods such as dialysis or size exclusion chromatography.
- Characterization:
 - Determine the particle size and zeta potential using dynamic light scattering.
 - Quantify the drug entrapment efficiency using a suitable analytical method like HPLC.

Visualizations



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